Desmethylmianserin
Description
Context as a Key Mianserin (B1677119) Metabolite
Mianserin undergoes extensive metabolism in the liver, primarily through processes of N-demethylation, 8-hydroxylation, and N-oxidation. researchgate.netnih.gov N-demethylation results in the formation of desmethylmianserin. researchgate.netrelis.no This metabolic process is catalyzed mainly by the cytochrome P450 enzyme CYP2D6, an enzyme known for its genetic polymorphism, leading to variations in metabolic rates among individuals. researchgate.netrelis.noki.se
Research Significance of this compound's Pharmacological Profile
The research interest in this compound stems from its own substantial pharmacological activity, which is similar but not identical to mianserin. nih.gov Like its parent compound, this compound interacts with a range of neurotransmitter receptors but with a different affinity profile. This distinction makes it a valuable compound for research, as it helps to dissect the specific receptor interactions that may be responsible for the therapeutic effects and side-effect profiles of tetracyclic antidepressants.
This compound, along with 8-hydroxymianserin (B23177), is believed to contribute to the antidepressant effects of mianserin, although it is considered less potent in producing sedative effects. nih.gov The parent compound, mianserin, is known for its potent antagonist activity at histamine (B1213489) H1, serotonin (B10506) (5-HT) 5-HT2A, and α2-adrenergic receptors. ncats.iodrugbank.com
The table below presents a summary of the receptor binding affinities for the parent compound, Mianserin, to provide context for the pharmacological environment in which this compound acts. Data for this compound itself is less comprehensively published in comparative tables, but it is known to retain significant activity. nih.gov
Receptor Binding Profile of Mianserin
| Receptor | Affinity (Ki, nM) | Type of Activity |
|---|---|---|
| Histamine H1 | 1.1 - 5.6 | Antagonist |
| 5-HT2A | 0.17 - 4.8 | Antagonist |
| 5-HT2C | 1.2 - 12 | Antagonist |
| Alpha-2 Adrenergic | 4.7 - 15.1 | Antagonist |
| Alpha-1 Adrenergic | 5.0 - 14.4 | Antagonist |
The distinct pharmacological signature of this compound makes it an important subject of ongoing research to elucidate the complex mechanisms of antidepressant action and to explore new therapeutic targets within the central nervous system. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBILSSSEXRZGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891477 | |
| Record name | Normianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71936-92-0 | |
| Record name | Desmethylmianserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71936-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylmianserin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLMIANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI2H4ADR4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Production Methodologies for Desmethylmianserin
Strategic Chemical Synthesis Routes of Desmethylmianserin
The synthesis of this compound can be approached through various strategic routes, including the derivatization and demethylation of its parent compound, mianserin (B1677119), or through more complex enantioselective synthesis pathways that yield specific stereoisomers.
Derivatization and Demethylation Techniques for this compound Synthesis
A common and direct method for the synthesis of this compound involves the N-demethylation of mianserin. This is typically achieved through a derivatization reaction, followed by the removal of the N-methyl group. One reported method utilizes 1-chloroethylchloroformate as a demethylating agent. researchgate.net
In this process, mianserin is treated with 1-chloroethylchloroformate in a suitable solvent, such as dichloroethane. This reaction proceeds through an intermediate carbamate (B1207046), which is subsequently cleaved to yield the secondary amine, this compound. The final product is often isolated as a hydrochloride salt. researchgate.net This demethylation strategy is a well-established method for the dealkylation of tertiary amines.
A notable challenge with this approach is that the reaction may not proceed to completion, resulting in a mixture of the desired this compound and unreacted mianserin. researchgate.net This necessitates effective purification methods to isolate the pure product.
Table 1: Key Reagents in the Demethylation of Mianserin
| Reagent | Role |
|---|---|
| Mianserin | Starting Material |
| 1-Chloroethylchloroformate | Demethylating Agent |
| Dichloroethane | Solvent |
| Methanol | Used for carbamate cleavage |
Enantioselective Synthesis Approaches for this compound
Given that mianserin is a chiral molecule and its enantiomers exhibit different pharmacological activities, the enantioselective synthesis of its metabolites, including this compound, is of significant interest. Research has been conducted on the enantioselective synthesis of (S)-(+)-mianserin, where (S)-desmethylmianserin is a key intermediate. nih.gov
One such approach involves the asymmetric reduction of a prochiral cyclic imine precursor. This key step establishes the stereochemistry of the final molecule. The resulting chiral amine undergoes further transformations to yield enantiomerically pure (S)-desmethylmianserin. nih.govresearchgate.net This intermediate is then methylated to produce the final (S)-(+)-mianserin product. nih.gov
The enantioselective route offers the advantage of producing a single, desired enantiomer of this compound, which is crucial for studying the specific biological activities of each stereoisomer.
Advanced Purification and Analytical Characterization of Synthetic this compound
The purification and analytical characterization of synthetically prepared this compound are critical steps to ensure the identity, purity, and quality of the final compound.
A novel purification approach for this compound hydrochloride involves selective derivatization. When the synthesis results in a mixture of this compound and mianserin, a selective derivatization of the secondary amine (this compound) can be performed. The resulting derivative can then be separated from the unreacted tertiary amine (mianserin), followed by the removal of the derivatizing group to yield pure this compound. researchgate.net Column chromatography is another common technique used for the purification of intermediates in the synthesis of this compound. beilstein-journals.org
A range of analytical techniques are employed to characterize synthetic this compound. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the compound and for separating its enantiomers. nih.govnih.govnih.gov Chiral HPLC columns are specifically used to resolve the (S)- and (R)-enantiomers of this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound. nih.govresearchgate.net This method provides information on the molecular weight of the compound, confirming its identity, and can be used to establish its concentration in a sample. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for elucidating the chemical structure of the synthesized this compound and its intermediates. beilstein-journals.org
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Enantiomeric separation |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, Quantification, Molecular weight determination |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |
| Infrared (IR) Spectroscopy | Functional group identification |
Metabolic Pathways and Pharmacokinetic Investigations of Desmethylmianserin
Biotransformation of Mianserin (B1677119) to Desmethylmianserin in Biological Systems
The transformation of mianserin into this compound is a critical step in its metabolism, primarily orchestrated by the cytochrome P450 enzyme system in the liver. researchgate.netnih.govnih.gov This process, along with the formation of other metabolites, is subject to enzymatic activity and individual genetic variations.
Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4, CYP1A2) in this compound Formation
The formation of this compound from mianserin is predominantly catalyzed by specific cytochrome P450 (CYP) isoenzymes. Research has identified CYP1A2 as the main enzyme responsible for the N-demethylation of both S-(+)-mianserin and R-(-)-mianserin. nih.gov While CYP1A2 plays the primary role, other isoforms, including CYP2D6, CYP3A4, CYP2B6, and CYP2C19, also exhibit catalytic activity in the N-demethylation of one or both mianserin enantiomers. nih.gov
The involvement of these enzymes is further highlighted by inhibition studies. For instance, furafylline (B147604) and α-naphthoflavone, known inhibitors of CYP1A2, potently inhibit the N-demethylation of S-(+)-mianserin. nih.gov Conversely, troleandomycin, a CYP3A4 inhibitor, has been shown to inhibit the N-demethylation of R-(-)-mianserin. nih.gov The 8-hydroxylation of both mianserin enantiomers is mainly carried out by CYP2D6. nih.gov The complexity of mianserin metabolism is underscored by the fact that multiple CYP isoforms contribute to its various metabolic pathways. nih.govnih.gov
Table 1: Cytochrome P450 Isoenzymes Involved in Mianserin Metabolism
| Metabolic Pathway | Primary CYP Isoenzyme | Other Involved CYP Isoenzymes |
|---|---|---|
| N-demethylation | CYP1A2 nih.gov | CYP2D6, CYP3A4, CYP2B6, CYP2C19 nih.gov |
| 8-hydroxylation | CYP2D6 nih.gov | CYP2B6, CYP3A4, CYP1A2 nih.gov |
| N-oxidation | CYP1A2 (for S-(+)-MS) nih.gov | CYP3A4 nih.gov |
Inter-individual Variability in this compound Metabolic Rates
Significant inter-individual variations in the steady-state plasma concentrations of both mianserin and this compound have been observed in patients. researchgate.netnih.gov This variability is largely attributed to the polymorphic nature of the CYP enzymes, particularly CYP2D6. nih.govaap.org
Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, broadly categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). tandfonline.com Studies have shown a significant correlation between the debrisoquine (B72478) metabolic ratio (a marker for CYP2D6 activity) and the area under the serum concentration-time curve (AUC) for both mianserin and this compound. researchgate.netnih.gov Specifically, poor metabolizers of debrisoquin exhibit higher AUC values for S(+)-mianserin, indicating a slower elimination of this enantiomer. nih.gov This demonstrates that the elimination of both mianserin and its primary metabolite, this compound, is dependent on CYP2D6 activity. nih.gov The considerable differences in metabolic rates among individuals underscore the potential utility of therapeutic drug monitoring to optimize treatment with mianserin. researchgate.netscispace.comoup.com
Formation of Further this compound Metabolites (e.g., 8-hydroxy-N-desmethylmianserin)
Following its formation, this compound can undergo further metabolism. One of the identified downstream metabolites is 8-hydroxy-N-desmethylmianserin. researchgate.netnih.gov The formation of this metabolite has been shown to be catalyzed by CYP2D6 and, in rats, by CYP2D4. nih.govresearchgate.net These enzymes exhibit catalytic activity for both the N-demethylation of mianserin and the subsequent 8-hydroxylation of the resulting this compound. researchgate.net The identification of 8-hydroxy-N-desmethylmianserin was confirmed through liquid chromatography/mass spectrometry analysis. nih.gov
Pharmacokinetic Profile and Disposition of this compound
The pharmacokinetic profile of this compound, including its plasma concentrations and enantioselective disposition, provides further insight into its behavior in the body.
Steady-State Plasma Concentrations of this compound in Research Cohorts
Studies measuring the steady-state plasma concentrations of mianserin and this compound in patients have revealed substantial inter-individual variations. researchgate.netnih.gov In a study of 76 depressed patients receiving a daily dose of 30 mg of mianserin, only 43% of patients had combined plasma concentrations of mianserin and this compound that fell within a previously suggested therapeutic range. researchgate.netnih.gov
Another study involving 13 depressed Japanese patients examined the effect of thioridazine (B1682328), a CYP2D6 inhibitor, on the steady-state plasma concentrations of mianserin and this compound enantiomers. drugbank.com Before the co-administration of thioridazine, the mean plasma concentrations were recorded for both enantiomers of mianserin and this compound. drugbank.com
Table 2: Mean Steady-State Plasma Concentrations of Mianserin and this compound Enantiomers in Depressed Japanese Patients (n=13) Before Thioridazine Co-administration
| Compound | Mean Plasma Concentration (± SD) (nM) |
|---|---|
| S(+)-mianserin | 78.2 ± 35.0 drugbank.com |
| R(-)-mianserin | 39.8 ± 21.2 drugbank.com |
| S-desmethylmianserin | 11.9 ± 2.8 drugbank.com |
| R-desmethylmianserin | 42.6 ± 28.4 drugbank.com |
These findings highlight the wide range of plasma concentrations observed among individuals, which can be influenced by factors such as age and co-administered medications that inhibit metabolizing enzymes. nih.govdrugbank.com
Enantioselective Pharmacokinetics of this compound
Mianserin is administered as a racemic mixture of S(+)- and R(-)-enantiomers, and its metabolism exhibits stereoselectivity. tandfonline.comtandfonline.com The pharmacokinetics of this compound are also enantioselective.
CYP2D6-dependent elimination of mianserin shows a marked preference for the more active S(+)-enantiomer. nih.gov This leads to a higher ratio of the S(+)-mianserin to R(-)-mianserin AUC in poor metabolizers of debrisoquin compared to extensive metabolizers. researchgate.netnih.gov
In the majority of patient plasma samples, the concentration of the more pharmacologically active S(+)-mianserin is higher than that of the R(-)-enantiomer. ki.senih.gov Conversely, for this compound, the R-enantiomer is the predominant form found in plasma, with the S-enantiomer often being undetectable or present at very low concentrations. ki.senih.gov This pronounced enantioselectivity in the metabolism of mianserin and the disposition of its desmethyl metabolite is a key feature of their pharmacokinetics. nih.gov
Predictive Models for this compound Plasma Concentrations
The prediction of plasma concentrations of drug metabolites like this compound is a critical aspect of pharmaceutical research, aiming to enhance understanding of a compound's behavior in the body. biorxiv.orgbiorxiv.org While specific, validated predictive models exclusively for this compound are not widely detailed in public literature, the principles of pharmacokinetic (PK) modeling can be applied. These models utilize data from pharmacokinetic studies to forecast the concentration-time profile of a substance. biorxiv.orgbiorxiv.org
Predictive modeling for a metabolite such as this compound would rely on several key data inputs. Foundational to these models is the understanding that this compound is a primary active metabolite of mianserin, formed through N-demethylation. researchgate.netresearchgate.netmdpi.com The activity of cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, is crucial in this conversion and in the subsequent metabolism of this compound itself. researchgate.nettmc.edu
Various computational and modeling frameworks are employed in pharmacokinetics to predict plasma concentration-time profiles. biorxiv.orgbiorxiv.org These range from mechanistic models to machine learning (ML) approaches.
Table 1: Methodological Frameworks for Predicting Plasma Pharmacokinetic Profiles
| Model Type | Description | Potential Application for this compound |
|---|---|---|
| Mechanistic Models | These models are based on physiological and biochemical processes. A physiologically based pharmacokinetic (PBPK) model would incorporate data on blood flow, tissue volumes, and enzyme kinetics (e.g., CYP2D6 activity) to simulate the formation and elimination of this compound. biorxiv.org | A PBPK model could predict how genetic variations in CYP2D6 (poor vs. extensive metabolizers) affect this compound plasma levels. researchgate.netnih.gov |
| Compartmental Models | These models simplify the body into a series of interconnected compartments. Data from plasma concentration measurements are used to estimate parameters like absorption, distribution, and elimination rates. biorxiv.org | A compartmental model could describe the time course of this compound concentrations following the administration of the parent drug, mianserin. |
| Machine Learning (ML) Models | ML approaches, such as Random Forest or neural networks, can predict plasma concentrations based on a range of input features, including molecular structure and data from previous studies. nih.govresearchgate.net These models can identify complex patterns in large datasets. researchgate.net | An ML model could be trained on existing data from clinical studies, incorporating factors like patient genetics (CYP2D6 genotype), co-administered drugs, and patient demographics to predict individual this compound concentrations. nih.govprimescholars.comnih.gov |
| Physics-Informed Neural Networks (PINN) | This is a hybrid approach that integrates the structural advantages of mechanistic models (like differential equations describing PK processes) into a neural network. This can improve predictive performance, especially with limited data. biorxiv.orgbiorxiv.org | A PINN could model the dynamic relationship between mianserin and this compound, constrained by the known metabolic pathways, to achieve more accurate predictions of the metabolite's concentration. biorxiv.orgbiorxiv.org |
The development of a robust predictive model for this compound would require extensive data from well-controlled research studies. Key data points would include steady-state plasma concentrations of both mianserin and this compound enantiomers across diverse patient populations, particularly those with different CYP2D6 genotypes. nih.gov Such models are instrumental in early-stage drug development for optimizing research pathways and concentrating resources on the most promising candidates. biorxiv.orgbiorxiv.org
Factors Influencing this compound Pharmacokinetics in Research Settings
The pharmacokinetic profile of this compound is subject to influence from several factors, primarily related to the enzymatic pathways responsible for its formation and clearance. Research settings have identified genetic factors and drug-drug interactions as significant determinants of its plasma concentrations. researchgate.netnih.gov
Genetic Factors: Cytochrome P450 2D6 (CYP2D6) Polymorphism
The elimination of both mianserin and its primary metabolite, this compound, is heavily dependent on the activity of the CYP2D6 enzyme. researchgate.net Genetic variations in the CYP2D6 gene lead to different metabolic phenotypes, which in turn affect the steady-state concentrations of this compound. Individuals can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). unil.ch
In a study involving patients at steady-state, a poor metabolizer of debrisoquine (a probe for CYP2D6 activity) showed the highest ratio of (S)/(R)-mianserin, indicating that CYP2D6 is stereoselectively involved in the metabolism of the S(+)-enantiomer of mianserin. nih.gov While the mean concentration-to-dose ratios for this compound were not significantly different between homozygous and heterozygous extensive metabolizers in one study, the profound impact of CYP2D6 activity on the parent compound directly influences the rate of formation of this compound. nih.gov The elimination of this compound itself is also dependent on CYP2D6 activity. researchgate.net
Drug-Drug Interactions
Co-administration of substances that inhibit CYP2D6 can significantly alter the pharmacokinetics of this compound. Thioridazine, a known inhibitor of CYP2D6, has been shown to increase the plasma concentrations of this compound enantiomers. nih.gov
In a study with depressed patients on a stable dose of mianserin, the addition of thioridazine resulted in significant increases in the plasma concentrations of both S-desmethylmianserin and R-desmethylmianserin. nih.gov This demonstrates that inhibiting CYP2D6 slows the clearance of the metabolite.
Table 2: Effect of Thioridazine Co-administration on Steady-State Plasma Concentrations of this compound Enantiomers
| Enantiomer | Plasma Concentration (nM) Before Thioridazine (Mean ± SD) | Plasma Concentration (nM) After Thioridazine (Mean ± SD) | Statistical Significance (P-value) |
|---|---|---|---|
| S-desmethylmianserin | 11.9 ± 2.8 | 24.4 ± 10.7 | P < 0.01 |
| R-desmethylmianserin | 42.6 ± 28.4 | 115.6 ± 36.9 | P < 0.001 |
Data from a study in 13 depressed Japanese patients. nih.gov
Similarly, co-administration of fluoxetine (B1211875), another potent CYP2D6 inhibitor, has been noted in pharmacokinetic studies, suggesting its potential to influence this compound levels. nih.gov
Other Factors
Research has also investigated other potential influencing factors. In one study analyzing steady-state plasma concentrations, factors such as age, sex, and smoking did not appear to significantly affect the metabolism of mianserin and this compound. researchgate.net The kinetics of these compounds were also suggested to be linear with increasing doses in the studied range. researchgate.net
Pharmacodynamic and Neurobiological Research of Desmethylmianserin
Receptor Binding and Neurotransmitter Modulation by Desmethylmianserin
This compound exhibits a complex pharmacodynamic profile, interacting with multiple targets within the central nervous system. Its actions include antagonism at adrenergic receptors and inhibition of neurotransmitter reuptake, which collectively influence synaptic concentrations of key monoamines. nih.gov
This compound interacts with alpha-adrenergic receptors, though its potency may differ from its parent compound, mianserin (B1677119). researchgate.net Research indicates that this compound contributes to the release of noradrenaline from cortical slices, an effect mediated by the antagonism of alpha-2 adrenergic autoreceptors. nih.govresearchgate.net These presynaptic autoreceptors normally function as a negative feedback mechanism, inhibiting further release of noradrenaline. nih.gov By blocking these receptors, this compound facilitates an increase in noradrenaline release. nih.gov
While the parent compound mianserin is known to be a more potent antagonist at alpha-2 than at alpha-1 binding sites, this compound is noted to be less potent than mianserin in inhibiting binding to cerebral cortex membranes, which includes both alpha-1 and alpha-2 receptors. nih.govresearchgate.net Specifically, N-demethylation of mianserin to form this compound has been found to reduce presynaptic alpha-blocking activity. researchgate.net
The interaction of this compound with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is a key aspect of its pharmacological profile. As a metabolite of mianserin, which is known to act as an antagonist at several serotonin receptors, this compound is also understood to have effects on the serotonergic system. ontosight.aidrugbank.com Its most notable action in this regard is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. wikipedia.org
A significant feature of this compound's mechanism of action is its ability to inhibit the reuptake of both noradrenaline (norepinephrine) and 5-hydroxytryptamine (serotonin). nih.govnih.gov Unlike some of its related metabolites, this compound is an effective inhibitor of noradrenaline uptake in vitro. nih.gov
Furthermore, in studies comparing various structural analogues of mianserin, 5-hydroxytryptamine reuptake inhibitory activity was a unique characteristic of this compound. researchgate.net This dual inhibition of both noradrenaline and serotonin reuptake classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org This dual action is believed to be a key contributor to its neurobiological effects. nih.gov
Table 1: Summary of this compound's Actions on Neurotransmitter Systems
| Target | Action | Reference |
|---|---|---|
| Alpha-2 Adrenergic Receptor | Antagonist; leads to increased noradrenaline release. | nih.govresearchgate.net |
| Noradrenaline Transporter (NAT) | Inhibitor; blocks reuptake of noradrenaline. | nih.govnih.gov |
| Serotonin Transporter (SERT) | Inhibitor; blocks reuptake of serotonin. | researchgate.net |
Functional Neurobiological Effects of this compound in Experimental Models
The receptor binding and reuptake inhibition properties of this compound translate into significant functional effects on neurotransmitter systems, particularly the noradrenergic system. These effects have been characterized in various experimental models, shedding light on its contribution to neuropharmacological activity.
Table 2: Functional Neurobiological Effects of this compound
| Effect | Mechanism | Consequence | Reference |
|---|
| Facilitation of Noradrenergic Transmission | 1. Inhibition of Noradrenaline Reuptake (NAT blockade) 2. Antagonism of presynaptic α2-autoreceptors | Increased synaptic availability of noradrenaline. | nih.govresearchgate.net | | Modulation of Receptor Sensitivity | Potential for inducing functional supersensitivity of α2-autoreceptors with chronic exposure (inferred from parent compound). | Altered feedback regulation of noradrenaline release over time. | nih.gov |
The chronic administration of drugs that block neurotransmitter receptors can lead to adaptive changes in the sensitivity of those receptors. In the case of the parent compound, mianserin, chronic administration has been shown to produce a functional supersensitivity at alpha-2 autoreceptors without a corresponding change in the number of binding sites. nih.gov This suggests that long-term blockade can make the receptors more responsive to their natural ligand, noradrenaline. While this effect has been documented for mianserin, it points to a potential adaptive mechanism that could also be relevant for its active metabolite, this compound, given its own antagonist activity at these sites. nih.gov Such changes in receptor sensitivity are a critical aspect of the long-term neurobiological effects of compounds that interact with these systems.
Contribution of this compound to the Overall Pharmacological Activity of Mianserin
Following both single and multiple doses of mianserin, this compound is found in human plasma at concentrations approximately one-third of those of the parent drug. nih.govnih.gov This sustained presence suggests that the metabolite may play a continuous role in the drug's mechanism of action. The elimination of both mianserin and this compound is notably dependent on the activity of the polymorphic CYP2D6 enzyme. relis.noebi.ac.uk
The contribution of this compound to the antidepressant activity of mianserin is a subject of ongoing research, with some studies presenting differing perspectives. While it is widely acknowledged as an active metabolite, the extent of its role in the antidepressant effects of mianserin is not fully resolved. researchgate.netscielo.br For instance, behavioral screening studies in rats, such as the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, have indicated that the antidepressant-like effects of mianserin are mainly due to the parent compound, particularly the (+)-enantiomer. researchgate.netnih.gov In these specific tests, this compound did not show a clear dose-related antidepressant-like effect. researchgate.netnih.gov
Data Tables
Table 1: Comparative Pharmacological Profile of Mianserin and this compound
| Feature | Mianserin | This compound |
|---|---|---|
| Formation | Parent Compound | Active metabolite via N-demethylation of mianserin. relis.noresearchgate.net |
| Relative Plasma Concentration | ~3 times that of this compound. nih.govnih.gov | ~1/3 that of Mianserin. nih.govnih.gov |
| Antidepressant Activity | Active. nih.govnih.gov | Retains substantial antidepressant activity. relis.nonih.govnih.gov |
| Sedative Activity | Active. nih.govnih.gov | Less active than Mianserin. nih.govnih.gov |
| Metabolism | Dependent on CYP2D6 enzyme. relis.nonih.gov | Dependent on CYP2D6 enzyme. relis.nonih.gov |
| Animal Model (Olfactory Bulbectomy) | Only mianserin, not its metabolites, was active in attenuating hypermotility in bulbectomized rats. | researcher.life |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mianserin |
| 8-hydroxymianserin (B23177) |
| Methacholine |
| Phenylephrine |
Advanced Analytical Methodologies for Desmethylmianserin Research
Liquid Chromatography-Based Techniques for Desmethylmianserin Quantification
Liquid chromatography stands as a cornerstone for the analysis of this compound in biological matrices. Its high resolving power and sensitivity make it an indispensable tool in clinical and research settings.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a frequently utilized alternative to more complex mass spectrometry methods for the determination of mianserin (B1677119) and its metabolites. researchgate.netresearchgate.net An HPLC method has been developed for the simultaneous measurement of the enantiomers of mianserin, this compound, and 8-hydroxymianserin (B23177) in plasma and urine. nih.gov This highlights the capability of HPLC to perform chiral separations, which is significant as the enantiomers of mianserin and its metabolites can exhibit different pharmacological activities. nih.govnih.gov
One validated HPLC method utilized a monolithic silica (B1680970) column for the rapid and simultaneous determination of mianserin and its metabolites, including this compound, in human plasma. capes.gov.br This method demonstrated good resolution and was validated over a concentration range of 10–150 ng/ml for this compound. capes.gov.br The use of monolithic columns can offer faster analysis times due to lower backpressure, allowing for higher flow rates. capes.gov.br
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Determination
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for bioanalysis due to its exceptional sensitivity and specificity. frontiersin.orgnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. creative-proteomics.com
Several LC-MS/MS methods have been developed for the simultaneous determination of mianserin and this compound in human plasma. researchgate.netnih.gov These methods often involve a liquid-liquid extraction step to isolate the analytes from the complex biological matrix, followed by analysis on the LC-MS/MS system. researchgate.netnih.gov One such method demonstrated linearity over a concentration range of 0.50-14.00 ng/ml for this compound in human plasma, with a low limit of quantification (LLOQ) of 0.50 ng/ml. researchgate.netnih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for studies where analyte concentrations are expected to be low. researchgate.netnih.gov
Furthermore, LC-MS/MS has been employed in comprehensive screening methods for multiple antidepressants and their active metabolites, including this compound, in human serum. frontiersin.orgnih.gov These methods are invaluable for therapeutic drug monitoring, allowing for the personalized adjustment of treatment regimens. frontiersin.orgnih.gov
Electrophoretic Methods for this compound Analysis (e.g., Micellar Electrokinetic Chromatography)
Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative approach for the analysis of this compound. oup.com Capillary zone electrophoresis (CZE) has been successfully used for the enantioselective analysis of mianserin and its metabolites in serum. researchgate.net One developed CZE method utilized hydroxypropyl-β-cyclodextrin as a chiral selector to achieve baseline separation of the enantiomers of mianserin, this compound, and 8-hydroxymianserin. oup.comoup.com This method achieved a quantification limit of 5 ng/mL for each enantiomer of this compound in plasma. oup.comoup.com
Micellar electrokinetic chromatography (MEKC), a modification of CE, is another powerful technique that can be applied to the analysis of compounds like this compound. wikipedia.org MEKC separates analytes based on their differential partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. wikipedia.org A validated MEKC method has been developed for the analysis of mianserin hydrochloride in pharmaceutical tablets, demonstrating the utility of this technique for quality control purposes. researchgate.netnih.gov While this particular study did not focus on this compound in biological fluids, the principles of MEKC could be adapted for such applications.
Spectrophotometric Approaches in this compound Research
Spectrophotometric methods, particularly UV-Vis spectrophotometry, represent a simpler and more cost-effective approach for the quantification of mianserin and, by extension, could be explored for this compound. scielo.br While often less specific than chromatographic or electrophoretic techniques, spectrophotometry can be suitable for certain applications, such as the analysis of pharmaceutical formulations. scielo.br
A UV spectrophotometric method was developed and validated for the determination of mianserin hydrochloride in coated tablets. scielo.brscielo.br This method was found to be linear over a concentration range of 20.0 - 140.0 µg/mL. scielo.brscielo.br However, it is important to note that spectrophotometric methods may lack the specificity to distinguish between the parent drug and its metabolites in biological samples without prior separation steps. scielo.br Therefore, their direct application to this compound quantification in plasma or urine would likely require coupling with a separation technique like HPLC. researchgate.net
Method Validation and Quality Control in this compound Bioanalysis
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of bioanalytical data. austinpublishinggroup.comunodc.org This process involves the evaluation of several key parameters, including linearity, precision, and accuracy. ajpsonline.comnih.gov
Studies on Linearity, Precision, and Accuracy
Linearity establishes the relationship between the instrumental response and the known concentration of the analyte. ajpsonline.com For this compound, a validated LC-MS/MS method demonstrated linearity over a concentration range of 0.50-14.00 ng/ml in human plasma. researchgate.netnih.gov An HPLC method for mianserin and its metabolites showed a linear range of 10–150 ng/ml for this compound. capes.gov.brresearchgate.net
Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (CV). austinpublishinggroup.com For bioanalytical methods, the precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV. austinpublishinggroup.com In a validated LC-MS/MS method, the intraday and interday precision for this compound was less than 10%. researchgate.netnih.gov A CZE method for the enantiomers of this compound reported intraday and interday CVs ranging from 2% to 14%. oup.comoup.com
Accuracy assesses the agreement between the measured concentration and the true concentration. nih.gov The mean value should generally be within 15% of the actual value, except at the LLOQ, where it should not deviate by more than 20%. austinpublishinggroup.com The accuracy of an LC-MS/MS method for this compound ranged from 91.85% to 100.13%. researchgate.netnih.gov A CZE method demonstrated accuracy with deviations from the theoretical concentrations all within 12.5%. oup.comoup.com
Stability Assessments of this compound in Biological Matrices
The reliability of quantitative analysis in pharmacokinetic and toxicological studies hinges on the stability of the analyte in the biological matrix from the time of collection to the moment of analysis. For this compound, its stability has been evaluated under various storage conditions in different biological specimens, primarily plasma, but also in alternative matrices like vitreous humor.
Research has demonstrated that this compound, along with its parent compound mianserin, is generally stable in human plasma during the short-term periods required for sample preparation and analysis. researchgate.netresearchgate.netresearchgate.netebi.ac.uk Comprehensive validation studies for analytical methods have included a range of stability tests. These assessments confirm that the integrity of the compound is maintained through short-term storage, long-term storage, and multiple freeze-thaw cycles, which is crucial for ensuring the accuracy of results in clinical and research settings. researchgate.net For instance, one study established that antidepressants in plasma were stable for at least 12 hours at 4°C, for 4 weeks at -80°C, and withstood three freeze-thaw cycles. researchgate.net
However, long-term stability can be a concern, particularly in postmortem toxicology. A study investigating the stability of various psychotropic substances in postmortem femoral blood and vitreous humor reported a decrease in the concentration of this compound after one year of storage at -20°C. nih.govd-nb.info The stability of substances in alternative matrices like the liver can also be complex; enzymatic activity and pH changes within the tissue can influence the degradation rate, which may differ from that in blood. nih.gov Vitreous humor is often considered a more stable matrix than blood for many compounds. nih.govd-nb.info
The following table summarizes key findings from stability assessments of this compound in biological matrices.
Table 1: Stability of this compound in Biological Matrices
| Matrix | Storage Condition | Duration | Finding | Citation |
|---|---|---|---|---|
| Human Plasma | Short-term (Sample Prep) | Not Specified | Stable | researchgate.netebi.ac.uk |
| Human Plasma | Freeze-Thaw Cycles | 3 Cycles | Stable | researchgate.net |
| Human Plasma | Short-term Storage | 12 hours | Stable | researchgate.net |
| Human Plasma | Long-term Storage | 4 weeks | Stable | researchgate.net |
| Postmortem Femoral Blood | Long-term Storage | 1 Year | Concentration decrease observed | nih.govd-nb.info |
Application of Analytical Methods in Therapeutic Drug Monitoring Research of this compound
Therapeutic Drug Monitoring (TDM) involves the measurement of drug concentrations in biological fluids to optimize dosage regimens for individual patients. For many newer-generation antidepressants, including the parent compound of this compound, the primary goal of TDM is not necessarily to target a narrow therapeutic window, but rather to assess patient compliance, manage special patient populations, and investigate cases of non-response at standard doses. tandfonline.com Given that this compound is a major, pharmacologically active metabolite of mianserin, its measurement is often included in TDM to provide a more complete picture of the drug's disposition in the body. researchgate.netdiva-portal.org
The application of advanced analytical methods is fundamental to TDM research. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) are the most prominently used techniques due to their high sensitivity, specificity, and precision. researchgate.netwiley.com These methods allow for the simultaneous quantification of mianserin and this compound in plasma or serum. researchgate.netebi.ac.uk
One validated LC-MS method for the simultaneous determination of mianserin and this compound in human plasma demonstrated linearity for this compound over a concentration range of 0.50–14.00 ng/mL, with a lower limit of quantification (LLOQ) of 0.50 ng/mL. researchgate.netebi.ac.uk Another significant area of research involves the use of enantioselective HPLC methods. nih.gov These methods can separately measure the (S)- and (R)-enantiomers of this compound in both plasma and urine. nih.gov This is particularly relevant as the enantiomers may have different pharmacological profiles, and research has shown that the ratio of these enantiomers can vary significantly among patients. nih.gov Such variations could potentially explain differences in therapeutic response, underscoring the importance of stereospecific monitoring in research contexts. nih.gov
The following table details examples of analytical methods applied in the therapeutic drug monitoring research of this compound.
Table 2: Analytical Methods in this compound TDM Research
| Analytical Method | Biological Matrix | Target Analytes | Key Method Parameters | Citation |
|---|---|---|---|---|
| LC-MS | Human Plasma | Mianserin and N-Desmethylmianserin | LLOQ for this compound: 0.50 ng/mL; Linear Range: 0.50-14.00 ng/mL | researchgate.netebi.ac.uk |
| HPLC | Plasma and Urine | Enantiomers of mianserin, this compound, and 8-hydroxymianserin | LOQ for (S)- and (R)-desmethylmianserin in plasma: 2.5 ng/mL; in urine: 2.5 ng/mL | nih.gov |
Structure Activity Relationship Sar Studies of Desmethylmianserin and Its Analogues
Analysis of the Impact of N-Demethylation on Pharmacological Activity
N-demethylation is a key metabolic pathway for mianserin (B1677119), leading to the formation of Desmethylmianserin. This structural modification, the removal of a methyl group from the piperazine (B1678402) nitrogen, has a significant impact on the compound's pharmacological profile.
Mianserin is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers, which are metabolized differently. The R-enantiomer of mianserin primarily undergoes N-demethylation to form this compound, making it the major metabolite of R-mianserin. ceu.es In contrast, the S-enantiomer is more readily metabolized through 8-hydroxylation. mdpi.com
| Compound | Structural Feature | Key Pharmacological Impact |
|---|---|---|
| Mianserin | Tetracyclic structure with an N-methylated piperazine ring (tertiary amine). | Parent drug with antagonist activity at adrenergic and serotonin (B10506) receptors and weak norepinephrine (B1679862) reuptake inhibition. drugbank.com |
| This compound | Tetracyclic structure with a demethylated piperazine ring (secondary amine). | Active metabolite, formed preferentially from R-mianserin. ceu.es It possesses its own pharmacological activity and a longer half-life, contributing to the overall clinical effect. |
Structural Determinants for Adrenoreceptor Antagonism in this compound
This compound, like its parent compound, exhibits antagonist activity at adrenergic receptors, particularly the α-adrenergic subtypes. drugbank.comwikidoc.org The structural basis for this antagonism is rooted in the rigid, tetracyclic framework of the molecule.
The key structural determinants for adrenoreceptor antagonism include:
The Tetracyclic Core: The four-ring system creates a specific three-dimensional shape that allows the molecule to fit into the binding site of α-adrenergic receptors, sterically hindering the binding of the endogenous agonist norepinephrine.
The Piperazine Moiety: The nitrogen atoms within the piperazine ring are critical for interaction with the receptor. They can participate in ionic or hydrogen bonding with key amino acid residues, such as aspartate, in the receptor's transmembrane domains. mdpi.com
Aromatic Rings: The phenyl groups of the dibenzo-azepine structure are involved in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine) within the receptor's binding pocket, which helps to anchor the ligand in place. mdpi.com
While both enantiomers of mianserin show activity at α2-adrenergic receptors, the S-enantiomer is a more potent antagonist. mdpi.com Since the core tetracyclic structure is preserved in this compound, it retains this antagonistic capability. The removal of the N-methyl group may subtly alter the binding affinity and selectivity profile across the different α-adrenoceptor subtypes (α1, α2A, α2B, α2C) compared to mianserin. drugbank.comwikipedia.org
Structural Features Governing Neurotransmitter Reuptake Inhibition by this compound
Mianserin is characterized as a weak inhibitor of norepinephrine reuptake, and this activity is considered part of its antidepressant mechanism. drugbank.commayoclinic.orgwikipedia.org This function is also present in this compound, governed by specific structural elements that facilitate its interaction with the norepinephrine transporter (NET).
The primary structural features for NET inhibition are:
The Piperazine Ring: The secondary amine in the piperazine ring of this compound is a critical feature. The protonated amine can form a key ionic bond with a conserved aspartate residue in the transmembrane domain 1 of the norepinephrine transporter, a fundamental interaction for many monoamine reuptake inhibitors. nih.gov
Spatial Arrangement: The distance and geometric relationship between the aromatic rings and the distal nitrogen atom of the piperazine ring are crucial for correct positioning within the transporter's binding site.
Studies on the parent compound, mianserin, indicate that the S-enantiomer is a more potent inhibitor of norepinephrine reuptake, contributing significantly to its antidepressant efficacy. mdpi.com The N-demethylation to form this compound modifies the electronic and steric properties of the piperazine ring, which can influence the binding affinity for NET. However, the fundamental capacity for reuptake inhibition is retained due to the preservation of the essential pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models to correlate the chemical structure of a series of compounds with their biological activity. amazon.comexcli.denih.gov While specific 3D-QSAR studies focused solely on this compound are not widely published, QSAR analyses have been conducted on mianserin analogues and other classes of compounds targeting adrenergic and serotonin receptors. mdpi.comsrce.hrnih.gov These studies provide a framework for understanding the SAR of this compound.
A typical QSAR study involves several key steps:
Dataset Assembly: A collection of structurally related molecules with experimentally determined biological activities (e.g., receptor binding affinity, reuptake inhibition potency) is compiled. mdpi.comsemanticscholar.org
Molecular Alignment: The 3D structures of the molecules are computationally generated and superimposed based on a common structural scaffold. This is a critical step for 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comsemanticscholar.org
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the physicochemical properties of the molecules. These can include steric, electrostatic, hydrophobic, and hydrogen-bonding characteristics. mdpi.com
Model Generation: Statistical techniques, such as Partial Least Squares (PLS), are used to generate a mathematical equation that links the descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. researchgate.net
The output of a 3D-QSAR study often includes contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. For a molecule like this compound, QSAR could be used to predict how substitutions on the aromatic rings or alterations to the piperazine moiety would affect its affinity for adrenergic receptors or neurotransmitter transporters, thereby guiding the design of novel analogues with improved potency or selectivity.
| QSAR Modeling Step | Description | Relevance to this compound Analogues |
|---|---|---|
| Dataset and Alignment | A series of mianserin/desmethylmianserin analogues with measured activities would be selected. Structures are aligned based on the common tetracyclic core. | Forms the basis for comparing structural variations. |
| Field Calculation (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules. | Quantifies the properties that influence receptor/transporter interaction. |
| Statistical Analysis | A regression model is built to correlate field values with biological activity (e.g., pIC50). | Creates a predictive mathematical equation. |
| Contour Map Visualization | The model is visualized as 3D maps showing where specific properties are favorable or unfavorable for activity. | Provides a visual guide for designing new, potentially more potent, molecules. For example, it could indicate where adding a bulky group or an electronegative atom would enhance binding. |
Drug Interaction Research Involving Desmethylmianserin
Pharmacokinetic Drug-Drug Interactions Affecting Desmethylmianserin Levels
Pharmacokinetic interactions are those in which one drug affects the absorption, distribution, metabolism, or excretion of another. msdmanuals.commdpi.com For this compound, the most significant pharmacokinetic interactions involve the enzymes responsible for its metabolism, primarily the cytochrome P450 (CYP) system. drugsporphyria.netrelis.no
The formation and subsequent elimination of this compound are dependent on the activity of CYP enzymes, with CYP2D6 playing a crucial role. relis.nonih.govsvelic.se Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in enzyme activity between individuals, categorizing them as poor, extensive, or ultrarapid metabolizers. wikipedia.orgbpac.org.nz
Inhibition of CYP2D6:
Co-administration of drugs that are inhibitors of CYP2D6 can lead to decreased metabolism of this compound, resulting in elevated plasma concentrations. nih.govnih.gov This is particularly relevant for the S(+)-enantiomer of mianserin (B1677119) and the R-enantiomer of this compound. nih.gov
A study involving depressed Japanese patients demonstrated that the co-administration of thioridazine (B1682328), a potent CYP2D6 inhibitor, significantly increased the steady-state plasma concentrations of both S-desmethylmianserin and R-desmethylmianserin. nih.govjst.go.jp Specifically, thioridazine led to a significant rise in plasma levels of S(+)-mianserin but not R(-)-mianserin, while increasing both S- and R-desmethylmianserin concentrations. nih.gov This suggests that thioridazine specifically inhibits the metabolism of S(+)-mianserin and R-desmethylmianserin, likely through its effect on CYP2D6. nih.gov
Other drugs known to inhibit CYP2D6 and potentially affect this compound levels include certain antiarrhythmics, antidepressants (like fluoxetine (B1211875) and paroxetine), and antipsychotics. relis.nowikipedia.orgbpac.org.nz For instance, fluvoxamine (B1237835) and thioridazine are recognized inhibitors of the CYP2D6 enzyme system. relis.nosvelic.se
Induction of Metabolizing Enzymes:
Conversely, drugs that induce the activity of CYP enzymes can accelerate the metabolism of mianserin and this compound, leading to lower plasma concentrations and potentially reduced therapeutic effect. wikipedia.orgucsf.edu Carbamazepine and phenobarbital, for example, are known to cause the body to metabolize mianserin more rapidly. wikipedia.org The co-administration of carbamazepine, a known inducer of CYP3A4, has been shown to reduce the area under the curve (AUC) of mianserin, indicating that mianserin is also a substrate for CYP3A. drugsporphyria.net While direct studies on the induction effect on this compound are less common, it is expected that induction of parent drug metabolism would consequently affect metabolite levels.
It is noteworthy that CYP2D6 activity is generally not considered to be inducible, in contrast to other CYP isoenzymes like CYP3A4. researchgate.net
Table 1: Effects of CYP2D6 Inhibition on this compound Enantiomers
| Interacting Drug | Effect on CYP2D6 | S-desmethylmianserin Plasma Concentration | R-desmethylmianserin Plasma Concentration | Reference |
| Thioridazine | Inhibitor | Significantly Increased | Significantly Increased | nih.gov |
For example, a case report highlighted a patient who developed symptoms of confusion and hallucinations, likely due to toxic levels of mianserin. relis.nosvelic.se The patient was taking mianserin along with several other medications, including fluvoxamine, thioridazine, and metoprolol, all of which are metabolized by CYP2D6. relis.nosvelic.se The competition for this metabolic pathway, coupled with the inhibitory effects of fluvoxamine and thioridazine, likely led to inhibited metabolism and elevated plasma levels of mianserin and its metabolites. relis.nosvelic.se
The impact of co-administered drugs on this compound can also be influenced by factors such as food intake, which can alter gastrointestinal motility and drug absorption. dovepress.comexpertisecia.com While specific studies on food effects on this compound are limited, the principle of altered drug disposition due to food is a well-established pharmacokinetic concept. dovepress.com
Table 2: Examples of Drugs Affecting Mianserin and this compound Disposition
| Co-administered Drug | Potential Mechanism of Interaction | Effect on Mianserin/Desmethylmianserin Levels | Reference |
| Thioridazine | CYP2D6 Inhibition | Increased | nih.govjst.go.jp |
| Fluvoxamine | CYP2D6 Inhibition | Increased | relis.nosvelic.se |
| Metoprolol | Competition for CYP2D6 Metabolism | Increased | relis.nosvelic.se |
| Carbamazepine | CYP3A4 Induction | Decreased | drugsporphyria.netwikipedia.org |
| Phenobarbital | Enzyme Induction | Decreased | wikipedia.org |
Pharmacodynamic Drug-Drug Interactions Mediated by this compound
Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another drug without changing its concentration in the body. msdmanuals.comeuropa.eu These interactions can be additive, synergistic, or antagonistic.
When co-administered with other central nervous system (CNS) depressants such as alcohol, anxiolytics, hypnotics, or antipsychotics, the sedative effects can be enhanced. wikipedia.orgmims.com This is an example of an additive pharmacodynamic interaction.
Furthermore, mianserin can enhance the effects of antihistamines and antimuscarinic drugs. wikipedia.orgmims.com There is also a risk of dangerously low blood pressure (hypotension) when mianserin is taken with drugs like diazoxide, hydralazine, or nitroprusside. wikipedia.orgmims.com While these interactions are attributed to the parent drug, the contribution of the active metabolite, this compound, cannot be discounted.
Preclinical Research Models and in Vitro Approaches for Desmethylmianserin Investigations
In Vitro Studies on Desmethylmianserin Metabolism and Activity (e.g., Human Liver Microsomes, Synaptosomes)
In vitro experimental systems are fundamental in characterizing the metabolic profile and pharmacological activity of compounds like this compound. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard model for these investigations. Studies utilizing human liver microsomes have identified this compound as a major metabolite of the tetracyclic antidepressant mianserin (B1677119). nih.govnih.gov The formation of this compound from its parent compound can vary significantly among individuals. nih.gov
Beyond its formation, the activity of this compound has been explored using synaptosomes, which are isolated nerve terminals used to study neurotransmitter reuptake and release. Research on rat hypothalamic or striatal synaptosomes has revealed that this compound is an inhibitor of 5-hydroxytryptamine (serotonin) reuptake. nih.gov In contrast, its parent compound, mianserin, did not show this activity. nih.gov Further investigations using lysed synaptosomes from the rat brain cortex have demonstrated that atypical antidepressants, a category that includes this compound, induce a concentration-dependent inhibition of ATP-dependent calcium uptake by the endoplasmic reticulum. researcher.life Additionally, studies have noted that the irreversible binding of this compound to microsomal protein is significantly greater than that of mianserin and 8-hydroxymianserin (B23177). nih.gov
Table 1: Summary of In Vitro Findings for this compound
| Model System | Key Finding | Reference |
|---|---|---|
| Human Liver Microsomes | Major metabolite of mianserin. nih.govnih.gov | nih.govnih.gov |
| Rat Striatal Synaptosomes | Inhibition of 5-hydroxytryptamine (serotonin) reuptake. nih.gov | nih.gov |
| Lysed Rat Brain Cortex Synaptosomes | Concentration-dependent inhibition of ATP-dependent calcium uptake. researcher.life | researcher.life |
| Human Liver Microsomes | Significantly greater irreversible binding to microsomal protein compared to mianserin and 8-hydroxymianserin. nih.gov | nih.gov |
Animal Models in this compound Pharmacological Research
Behavioral Studies in Olfactory Bulbectomized Rats
The olfactory bulbectomized (OB) rat is a widely utilized animal model in antidepressant research, as the surgical removal of the olfactory bulbs induces behavioral changes, such as hyperactivity in a novel environment, that are often reversed by chronic antidepressant treatment. karger.comnih.gov In studies investigating the effects of mianserin and its metabolites, this compound was administered to OB rats. karger.comnih.gov However, unlike its parent compound, this compound did not attenuate the hypermotility characteristic of these animals when tested in an "open field" apparatus. karger.comnih.gov
Another behavioral model used to screen for antidepressant activity is the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule. In this paradigm, rats are rewarded for withholding responses for a specific period. Antidepressant compounds typically increase the rate of reinforcement and decrease the response rate. When evaluated in this model, this compound did not produce a clear, dose-related antidepressant-like effect. researchgate.net
Table 2: Behavioral Studies of this compound in Rat Models
| Animal Model | Behavioral Test | Finding for this compound | Reference |
|---|---|---|---|
| Olfactory Bulbectomized Rat | Open Field Test | Inactive in attenuating hypermotility. karger.comnih.gov | karger.comnih.gov |
| Rat | DRL 72-s Schedule | No clear dose-related antidepressant-like effect. researchgate.net | researchgate.net |
Assessment of Brain Noradrenaline Metabolism in Animal Models
The neurochemical effects of this compound have been examined in conjunction with behavioral studies in animal models. In olfactory bulbectomized rats, bilateral bulbectomy leads to a reduction in the concentration of noradrenaline in the amygdaloid cortex. karger.comnih.gov While the parent compound mianserin was found to reverse this deficit, which correlated with its behavioral efficacy, this compound did not have the same effect. karger.comnih.gov Interestingly, both mianserin and this compound did lead to an increase in the concentration of noradrenaline in the mid-brain region of OB rats. karger.comnih.gov However, the changes in the mid-brain did not correlate with the attenuation of the behavioral hypermotility, suggesting that the effects in the amygdaloid cortex are more relevant to this specific antidepressant-like action. karger.comnih.gov
Table 3: Effects of this compound on Noradrenaline in Olfactory Bulbectomized Rats
| Brain Region | Effect on Noradrenaline Concentration | Correlation with Behavioral Effect | Reference |
|---|---|---|---|
| Amygdaloid Cortex | Did not reverse the reduction caused by bulbectomy. karger.comnih.gov | No | karger.comnih.gov |
| Mid-brain | Increased concentration. karger.comnih.gov | No | karger.comnih.gov |
Q & A
Q. What is the pharmacological role of desmethylmianserin in vivo, and how does it differ from its parent compound, mianserin?
this compound, a major metabolite of mianserin, retains antidepressant activity but exhibits reduced sedative effects compared to the parent compound . Pharmacological studies using rat synaptosomes show that this compound inhibits noradrenaline uptake (IC₅₀ = 60 nM) but has minimal impact on serotonin uptake (IC₅₀ = 6 μM) . Unlike mianserin, it demonstrates weaker binding to presynaptic α-adrenoceptors and histamine receptors, highlighting metabolic modifications that alter receptor affinity . Researchers should prioritize comparative in vitro binding assays and behavioral models (e.g., muricidal behavior tests) to validate these differences.
Q. What analytical methods are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound in plasma or tissue samples, as it resolves metabolites with high sensitivity . Method validation must include parameters like limit of detection (LOD), recovery rates, and intra-day precision to ensure reproducibility. For instance, plasma concentrations in human studies range from 10–219 nmol/L, requiring calibration curves tailored to low-abundance metabolites . Cross-validate results with enzyme-linked immunosorbent assays (ELISA) to address potential matrix interference .
Q. How do metabolic pathways influence the pharmacokinetics of this compound?
this compound is primarily formed via CYP1A2-mediated N-demethylation of mianserin, with minor contributions from CYP2D6 and CYP3A4 . Metabolic stability assays using human liver microsomes (HLMs) can quantify enzyme-specific activity, while recombinant CYP isoforms clarify stereoselective metabolism. For example, (S)-mianserin undergoes faster N-oxidation than (R)-mianserin, affecting metabolite ratios . Researchers should integrate in vitro microsomal studies with in vivo pharmacokinetic profiling to model hepatic clearance and interindividual variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in data linking this compound plasma levels to adverse effects like hepatic injury?
Despite observed plasma concentrations of this compound (55 nmol/L) in patients with liver dysfunction, no direct correlation with hepatotoxicity has been established . To address this, design longitudinal studies measuring metabolite accumulation alongside liver enzyme markers (e.g., ALT, AST). Incorporate genetic profiling of CYP2D6 polymorphisms to assess metabolic capacity variations . Use in vitro hepatocyte models to test metabolite cytotoxicity at clinically relevant concentrations, ensuring dose-response curves account for inter-subject variability .
Q. What experimental strategies differentiate the stereoselective effects of this compound enantiomers?
Enantioselective metabolism significantly impacts this compound’s activity. For example, (S)-desmethylmianserin exhibits higher binding affinity to noradrenaline transporters than its (R)-counterpart . Employ chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by in vitro uptake inhibition assays using synaptosomal preparations . Validate findings with in vivo behavioral models (e.g., forced swim tests) to correlate stereochemistry with antidepressant efficacy. Reference CYP isoform-specific activity data to predict enantiomer prevalence in different metabolic phenotypes .
Q. How should researchers design studies to evaluate this compound’s interaction with adjunct therapies like benzodiazepines?
Co-administration studies require rigorous control of variables such as CYP3A4 induction, which influences this compound clearance . Use a crossover design with healthy volunteers or animal models, monitoring plasma concentrations of both compounds via LC-MS. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify synergistic or antagonistic effects on sedation or receptor binding . For preclinical safety assessments, employ isobolographic analysis to determine interaction indices .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s receptor binding profiles?
Meta-analytical tools (e.g., RevMan) can reconcile discrepancies across studies by aggregating data from receptor-binding assays (e.g., α-adrenoceptor blockade) . Apply heterogeneity tests (I² statistic) to identify outlier datasets and subgroup analyses (e.g., species-specific differences). For primary data, use nonlinear regression to calculate IC₅₀ values, ensuring confidence intervals are reported for transparency .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for experimental use?
Follow ICH guidelines for chemical synthesis: validate purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Document synthetic routes in supplementary materials, including reaction conditions and yields . For in-house standards, cross-reference with commercially available reference materials (e.g., LGC Standards) and publish full spectral data in open-access repositories .
Data Management and Reporting
Q. What metadata standards are critical for publishing this compound-related research data?
Adhere to FAIR principles: assign persistent identifiers (DOIs) to datasets, embed machine-readable chemical structures (SMILES notations), and provide experimental parameters (e.g., HPLC gradients, LC-MS settings) in standardized formats (e.g., .mzML) . Use platforms like Zenodo or ChemRxiv for data deposition, ensuring compliance with journal-specific guidelines for supplementary information .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
